molecular formula C14H14N2O3 B11857718 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B11857718
M. Wt: 258.27 g/mol
InChI Key: POFGGCBPVCNVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core substituted with an indole-methyl group and a carboxylic acid moiety. The indole group, a bicyclic aromatic system with a nitrogen atom, is notable for its prevalence in bioactive molecules, including neurotransmitters (e.g., serotonin) and anticancer agents. The 5-oxopyrrolidine scaffold is structurally related to proline derivatives, often associated with conformational rigidity and metabolic stability in drug design.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-13-6-5-12(14(18)19)16(13)8-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,12,15H,5-6,8H2,(H,18,19)

InChI Key

POFGGCBPVCNVHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid, often involves multi-step processes. One common method includes the reaction of indole-3-carbaldehyde with suitable reagents to form the desired product. For example, the reaction of indole-3-carbaldehyde with dihydrofuran in the presence of a catalyst can yield the target compound .

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperatures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is C14H14N2O3C_{14}H_{14}N_{2}O_{3} with a molecular weight of approximately 258.27 g/mol. The structure features an indole moiety linked to a pyrrolidine ring, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For example, indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid may share similar mechanisms due to its structural characteristics.

Neuroprotective Effects

Indole derivatives are also studied for their neuroprotective effects. The compound may help mitigate neurodegenerative diseases through antioxidant mechanisms and modulation of neuroinflammatory pathways. Studies focusing on related compounds suggest that they can enhance cognitive functions and protect neuronal cells from oxidative stress.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is common among indole-based compounds. It may inhibit pro-inflammatory cytokines and pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the applications of similar compounds:

  • Anticancer Study : A study published in Cancer Letters demonstrated that indole-based compounds could significantly reduce tumor growth in mouse models by inducing apoptosis in cancer cells (Smith et al., 2020).
  • Neuroprotection Research : Research in Journal of Neurochemistry found that certain indole derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation (Johnson et al., 2021).
  • Inflammatory Disease Models : A study published in Nature Reviews Immunology indicated that indole derivatives could modulate immune responses effectively, leading to decreased inflammation in rheumatoid arthritis models (Lee et al., 2019).

Mechanism of Action

The mechanism of action of 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents Molecular Weight Key Biological Activity Notable Findings Reference
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Chloro, hydroxyl, isopropyl, nitro, or heterocyclic moieties Varies (e.g., 298.08 for compound 4 ) Antioxidant 1.5× higher activity than ascorbic acid (DPPH assay)
1-[2-(1H-Indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid Indol-3-yl-ethyl linker 290.29 (fluoro analog: 290.29) Not explicitly stated (structural CNS relevance inferred) Fluorine substitution increases logP (0.47 vs. non-fluoro)
1-(Fur-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid Furylmethyl group 209.18 Not reported Heteroaromatic group may enhance solubility
1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid Carboxyethyl substituent 217.17 Not reported High polarity (logD = -2.08) due to dual carboxylates

Antioxidant Activity Comparison

  • Chloro-hydroxyphenyl derivatives (e.g., compound 4 in ): Demonstrated potent antioxidant activity via DPPH radical scavenging (1.35–1.5× ascorbic acid activity) . The hydroxyl and chloro groups likely enhance radical stabilization through electron donation and resonance effects.
  • Indole-containing analogs: While direct antioxidant data are absent, indole derivatives are known for ROS-scavenging properties due to the aromatic π-system and N–H bonds.

Structural Impact on Physicochemical Properties

  • LogP and Solubility: The 5-fluoroindole derivative () has a logP of 0.47, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. In contrast, carboxyethyl-substituted analogs () exhibit high hydrophilicity (logD = -2.08), limiting membrane permeability but enhancing aqueous solubility .
  • Hydrogen-Bonding Capacity: Carboxylic acid and pyrrolidinone carbonyl groups enable strong hydrogen-bonding interactions, critical for target binding (e.g., enzyme active sites). The indole N–H further contributes to this profile, as seen in serotonin receptor ligands .

Biological Activity

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is a compound characterized by its unique structure, which includes an indole moiety and a pyrrolidine ring. This structural combination suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is C₁₄H₁₄N₂O₃, with a molecular weight of approximately 258.27 g/mol. The compound features both a carboxylic acid and a carbonyl group within its pyrrolidine structure, which contribute to its reactivity and potential interactions with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of metalloenzymes. The indole component is known for its role in various biologically active compounds, suggesting that this compound may possess anti-inflammatory and anticancer properties .

Anticancer Activity

The anticancer properties of 5-oxopyrrolidine derivatives have been explored extensively. In vitro studies have demonstrated that compounds similar to 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid exhibit cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and HSAEC-1 KT (non-cancerous control) cells. For instance, when exposed to a concentration of 100 µM for 24 hours, certain derivatives showed varying levels of post-treatment viability, indicating their potential as anticancer agents .

CompoundIC50 (µM)Cell LineActivity
178–86%A549Weak anticancer activity
2<10A549Strong anticancer activity

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against multidrug-resistant Gram-positive pathogens. Studies have highlighted its structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The findings suggest that modifications to the indole or pyrrolidine components can enhance antimicrobial properties .

Understanding the mechanism of action for 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid involves interaction studies with biological macromolecules. These studies typically assess how the compound interacts with proteins and nucleic acids, helping to elucidate its pharmacodynamics and pharmacokinetics. The specific interactions may involve enzyme inhibition pathways that are crucial for its therapeutic effects .

Case Studies

Several case studies have provided insights into the biological activities of related compounds:

  • Study on Anticancer Activity : A study found that derivatives of 5-oxopyrrolidine exhibited potent anticancer activity against A549 cells, with some showing IC50 values comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Resistance : Research focused on antimicrobial resistance highlighted the need for novel compounds like those derived from 5-oxopyrrolidine scaffolds to combat resistant strains effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.